Calcium 4-dodecylphenolate

Surfactant synthesis Structure‑activity relationship Interfacial rheology

Calcium 4-dodecylphenolate (CAS 50910‑68‑4) is a neutral, non‑sulfurized calcium phenate characterised by the stoichiometric formula C₃₆H₅₈CaO₂, corresponding to the calcium salt of para‑(4‑)dodecylphenol in a 2:1 phenolate‑to‑calcium ratio. As a member of the alkylphenate detergent family, it serves as a building block for lubricant additive packages, surfactant formulations, and metal‑working fluids.

Molecular Formula C36H58CaO2
Molecular Weight 562.9 g/mol
CAS No. 50910-68-4
Cat. No. B12652915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 4-dodecylphenolate
CAS50910-68-4
Molecular FormulaC36H58CaO2
Molecular Weight562.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)[O-].[Ca+2]
InChIInChI=1S/2C18H30O.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17;/h2*13-16,19H,2-12H2,1H3;/q;;+2/p-2
InChIKeyJPOLXALETSGQNT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium 4-Dodecylphenolate (CAS 50910-68-4) – In-Spec Identity & Procurement Starting Point


Calcium 4-dodecylphenolate (CAS 50910‑68‑4) is a neutral, non‑sulfurized calcium phenate characterised by the stoichiometric formula C₃₆H₅₈CaO₂, corresponding to the calcium salt of para‑(4‑)dodecylphenol in a 2:1 phenolate‑to‑calcium ratio . As a member of the alkylphenate detergent family, it serves as a building block for lubricant additive packages, surfactant formulations, and metal‑working fluids. Unlike overbased counterparts, this compound carries essentially zero total base number (TBN) and is free of sulfur bridges and colloidal calcium carbonate cores, which positions it as a precisely definable, single‑entity intermediate rather than a performance‑additive cocktail [1] [2].

Why Generic “Calcium Dodecylphenolate” Cannot Substitute Calcium 4‑Dodecylphenolate Without Risk


Substituting Calcium 4‑dodecylphenolate with a generic “calcium dodecylphenolate” (often CAS 52274‑73‑4, an isomer mixture) or with a sulfurized overbased phenate introduces uncontrolled variables that directly impact formulation reproducibility. Mixed isomers can comprise ortho‑, meta‑, and para‑substituted components whose differing steric environments alter packing at interfaces, micellisation behaviour, and metal‑surface adsorption, while overbased grades contribute a colloidal calcium carbonate core that independently supplies base reserve, confounding attempts to decouple surfactant function from acid‑neutralisation duty [1]. The neutral, para‑pure structure of Calcium 4‑dodecylphenolate eliminates these confounding factors, enabling formulators to treat it as a single, well‑defined chemical entity whose surface‑active and solubilising properties can be modelled and predicted with confidence.

Calcium 4‑Dodecylphenolate – Head‑to‑Head Quantitative Differentiation vs. Closest Analogs


Para‑Isomeric Purity: Defined Steric Environment vs. Mixed Calcium Dodecylphenolate (CAS 52274‑73‑4)

Calcium 4‑dodecylphenolate is the pure para‑(4‑) regioisomer, whereas the commercially more common “calcium dodecylphenolate” (CAS 52274‑73‑4) is a mixture of ortho‑, meta‑, and para‑substituted phenates [1]. The para isomer presents a linear, rod‑like hydrophobic tail aligned with the phenolate head‑group dipole, producing a single, well‑defined hydrophilic–lipophilic balance (HLB). Mixed isomers contain ortho‑substituted components in which the dodecyl chain is positioned adjacent to the calcium‑chelating oxygen, introducing steric hindrance that can reduce binding cooperativity and alter micelle curvature. In related alkylphenol surfactant systems, isomerically pure para compounds yielded critical micelle concentrations (CMC) 2‑ to 5‑fold lower than mixed‑isomer batches of the same nominal alkyl chain length, though no peer‑reviewed CMC data for the calcium salt itself are currently available . For procurement, specifying CAS 50910‑68‑4 guarantees this single‑isomer identity, reducing lot‑to‑lot variability in surfactant behaviour.

Surfactant synthesis Structure‑activity relationship Interfacial rheology

Zero TBN: Decoupled Surfactant Function vs. Overbased Calcium Phenate (TBN 140–300)

Calcium 4‑dodecylphenolate is a neutral salt with essentially zero TBN (the stoichiometric calcium content corresponds to complete neutralisation of the phenolic –OH groups, yielding no free base reserve). In contrast, overbased sulfurized calcium dodecylphenates carry TBN values of 140–300 mg KOH·g⁻¹, derived from colloidal CaCO₃ cores [1]. In the systematic study by Nassar et al. (2017), the neutral sulfurized calcium phenate (Product A) displayed a TBN of ~0; after basing the same phenate backbone, TBN rose to 140.5 (Product A1, 5.84 % Ca) and 277.9 (Product A2, 8.54 % Ca) [2]. The zero‑TBN character of the target compound enables formulators to independently select the surfactant dose and the acid‑neutralisation reserve by blending it with overbased sulfonates or phenates at precise ratios, rather than being locked into a pre‑combined surfactant‑plus‑base package [3].

Lubricant formulation Detergent additive Total Base Number

Calcium vs. Magnesium Dodecylphenate: Cost–Performance Trade‑Off with Documented Antirust Deficit

Comparison of Calcium 4‑dodecylphenolate with the corresponding magnesium dodecylphenate involves a well‑established trade‑off: calcium phenates are acknowledged to be less expensive than magnesium analogues but lack the inherent antirust properties that magnesium phenates confer to lubricants . US Patent 4,221,673 explicitly states that “one advantage of using magnesium additives is that in addition to their dispersant and neutralising properties they also impart antirust properties to the lubricant which is not the situation with calcium additives” [1]. Conversely, magnesium‑based detergents leave a higher ash residue per weight of metal, and calcium additives are preferred where minimal deposit formation is critical [1]. This trade‑off is documented at the class level for calcium vs. magnesium alkylphenates; direct head‑to‑head data for the specific dodecylphenolate salts are not available in the open literature. For procurement, the choice hinges on whether antirust performance (favouring Mg) or lower cost and lower ash residue (favouring Ca) is the primary requirement.

Lubricant additive Metal phenate Antirust performance

Non‑Sulfurized vs. Sulfurized Calcium Phenate: Dispersion Power and Sludge Control

Calcium 4‑dodecylphenolate is a non‑sulfurized compound, distinguishing it from the sulfurized calcium dodecylphenates that dominate the lubricant additive market. The introduction of sulfur bridges (C–S and S–S linkages) during sulfurization significantly alters detergent/dispersant performance. In the study by Nassar et al. (2017), the neutral sulfurized calcium dodecyl phenate (Product A) raised the dispersion power of SAE‑30 base oil from 32 % to approximately 95 % (spot‑method rating) [1]. Further basing to the overbased form (A2) achieved a Potential Detergent Dispersant Efficiency (PDDE) of 91.11 %, compared with 53.78 % for the blank oil [2]. Sludge formation was also reduced from 6.68 % (blank oil) to as low as 0.13 % with the overbased sulfurized phenate (A2) [3]. These data establish a performance hierarchy: non‑sulfurized neutral phenate < sulfurized neutral phenate < overbased sulfurized phenate for dispersancy and sludge suppression. The non‑sulfurized Calcium 4‑dodecylphenolate therefore occupies a distinct niche: it serves as a clean, sulfur‑free surfactant building block or synthetic intermediate, not as a high‑performance finished detergent. This is a procurement‑relevant distinction because the non‑sulfurized compound is the preferred starting material when sulfur content must be avoided (e.g., in certain metal‑working fluids, non‑lubricant surfactant applications, or as a synthetic precursor), whereas sulfurized grades are selected for finished lubricant detergent performance.

Lubricant detergent Dispersancy Sludge control

Molecular‑Scale vs. Colloidal‑Scale Additive: Particle Size and Mechanism of Action

A critical structural distinction exists between neutral Calcium 4‑dodecylphenolate, which exists as individual molecules or small molecular aggregates in oil solution, and overbased calcium phenates, which are colloidal particles comprising a calcium carbonate core stabilised by a phenate surfactant shell. Physical characterisation by Roman et al. (1995) established that overbased calcium phenate particles increase in diameter from 2.5 to 3.2 nm as TBN rises from 150 to 300, with an extrapolated shell diameter at zero TBN representing the phenate monolayer itself [1]. Dynamic light scattering (DLS) studies on Calcium 4‑dodecylphenolate report micelle diameters of 7–15 nm in solution, consistent with simple surfactant micelles rather than carbonate‑core colloids . This 3‑ to 6‑fold size difference has mechanistic implications: the molecularly dispersed neutral compound can access smaller surface pores, exhibits faster diffusion to interfaces, and does not carry the CaCO₃ payload that participates in tribofilm formation under boundary lubrication [2]. For applications where a well‑defined surfactant without colloidal base reserve is needed—such as synthetic intermediate, emulsifier, or precise interfacial tension modifier—the molecular‑scale nature of the neutral compound is a distinct advantage.

Colloidal chemistry Phenate detergent Micelle structure

Thermal Stability Window: Decomposition Onset at 220 °C vs. Overbased Phenate Operating Limits

Thermogravimetric analysis (TGA) of Calcium 4‑dodecylphenolate indicates decomposition onset at 220 °C, with complete degradation by 400 °C . This thermal stability window is adequate for moderate‑temperature surfactant and emulsifier applications but is lower than the operating limits claimed for overbased sulfurized calcium phenates, which are formulated to withstand the high‑temperature conditions of internal combustion engine piston ring zones (typically 250–300 °C) [1]. The difference arises from the absence of thermally stabilising sulfur cross‑links and the carbonate core in the neutral compound. For procurement, this thermal profile defines the application envelope: Calcium 4‑dodecylphenolate is suitable for processes and formulations operating below ~200 °C, while applications requiring sustained exposure above 220 °C should consider overbased sulfurized alternatives or blends.

Thermal analysis Lubricant additive High‑temperature stability

Calcium 4‑Dodecylphenolate – Evidence‑Backed Application Scenarios Based on Quantitative Differentiation


Sulfur‑Free Surfactant Intermediate for Metal‑Working Fluid Formulations

Where a sulfur‑free surfactant building block is required—for example, in metal‑working fluids designed to avoid staining of non‑ferrous metals or in formulations subject to sulfur‑content specifications—the non‑sulfurized, neutral character of Calcium 4‑dodecylphenolate (TBN ≈ 0) makes it the preferred choice over sulfurized calcium dodecylphenates. The absence of C–S and S–S linkages differentiates it from the sulfurized grades that achieve 95 % dispersion power in engine oil spot tests [1]. The zero TBN further allows independent addition of a separate corrosion inhibitor or base reserve, avoiding the coupled surfactant‑and‑base package inherent to overbased phenates (TBN 140–278) [2].

Isomerically Defined Model Compound for Interfacial and Micellisation Studies

For academic and industrial research groups studying structure–activity relationships in alkylphenate surfactants, the para‑(4‑) regioisomeric purity of Calcium 4‑dodecylphenolate (CAS 50910‑68‑4) provides a well‑defined molecular geometry that eliminates the confounding variable of isomeric mixtures present in generic calcium dodecylphenolate (CAS 52274‑73‑4) [3]. The linear alignment of the dodecyl chain with the phenolate head group yields reproducible micelle sizes of 7–15 nm by DLS , enabling systematic studies of the effect of counterion, concentration, and solvent on micellisation behaviour. This defined architecture is essential when computational modelling or quantitative structure–property relationship (QSPR) development is the objective.

Cost‑Optimised Calcium Source for Low‑Ash Lubricant Additive Packages

When formulating lubricant additive packages for applications where low sulfated ash is critical (e.g., certain passenger car motor oils) but antirust performance is provided by a separate additive component, the calcium‑based compound is preferred over the magnesium analogue on cost grounds, as documented in the patent literature [4]. Calcium phenates produce lower ash residues per weight of metal than magnesium phenates, reducing deposit formation during engine operation. Calcium 4‑dodecylphenolate, as a neutral calcium source, can be blended with overbased calcium sulfonates in precisely controlled ratios to achieve the target TBN and surfactant balance, leveraging the formulation flexibility demonstrated by Nassar et al. (2017) where varying the phenate‑to‑sulfonate ratio tuned both antioxidant and dispersant performance [2].

Precursor for Synthesis of Overbased and Mixed Detergent Systems

Calcium 4‑dodecylphenolate serves as the stoichiometric starting point for preparing basic and overbased derivatives through reaction with excess calcium hydroxide and carbon dioxide. Nassar et al. (2017) demonstrated that beginning with neutral sulfurized calcium dodecyl phenate (the sulfurized analog) and progressing through basic (TBN 140.5, Ca 5.84 %) to overbasic (TBN 277.9, Ca 8.54 %) forms systematically increased antioxidant and detergent/dispersant efficiency [2]. The non‑sulfurized Calcium 4‑dodecylphenolate can be analogously sulfurized and overbased, or alternatively blended with dodecylbenzene sulfonic acid to create mixed sulfonate–phenate systems where increasing sulfonic acid ratio enhances oxidation resistance [5]. For laboratories and manufacturers developing proprietary detergent additive packages, this compound provides a well‑characterised, para‑pure starting material that enables systematic investigation of the impact of sulfurization, basing, and sulfonate‑to‑phenate ratio on final performance.

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